molecular formula C19H24N4O3S2 B13374094 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No.: B13374094
M. Wt: 420.6 g/mol
InChI Key: DVBNOHVBHNTLRJ-RGVLZGJSSA-N
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Description

2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with butylsulfanyl and methyl groups, and a hydrazide moiety linked to a hydroxy-methoxybenzylidene group

Properties

Molecular Formula

C19H24N4O3S2

Molecular Weight

420.6 g/mol

IUPAC Name

2-(2-butylsulfanyl-6-methylpyrimidin-4-yl)sulfanyl-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H24N4O3S2/c1-4-5-9-27-19-21-13(2)10-17(22-19)28-12-16(24)23-20-11-14-7-6-8-15(26-3)18(14)25/h6-8,10-11,25H,4-5,9,12H2,1-3H3,(H,23,24)/b20-11+

InChI Key

DVBNOHVBHNTLRJ-RGVLZGJSSA-N

Isomeric SMILES

CCCCSC1=NC(=CC(=N1)SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)C

Canonical SMILES

CCCCSC1=NC(=CC(=N1)SCC(=O)NN=CC2=C(C(=CC=C2)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as butylthiol and methyl-substituted pyrimidine derivatives.

    Introduction of the Sulfanyl Groups: The butylsulfanyl and additional sulfanyl groups are introduced via nucleophilic substitution reactions.

    Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the intermediate with hydrazine derivatives under controlled conditions.

    Condensation with Hydroxy-Methoxybenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 2-hydroxy-3-methoxybenzaldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring and pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions (solvent, temperature).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or catalytic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactive functional groups.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-Methyl-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}acetyl-N-phenylhydrazinecarbothioamide
  • N-Allyl-2-{[(5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetyl}hydrazinecarbothioamide
  • 2-{[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide

Uniqueness

The presence of both butylsulfanyl and hydroxy-methoxybenzylidene groups in 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide distinguishes it from similar compounds. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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